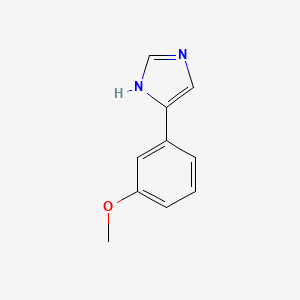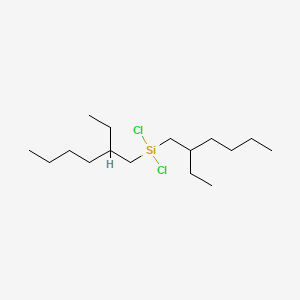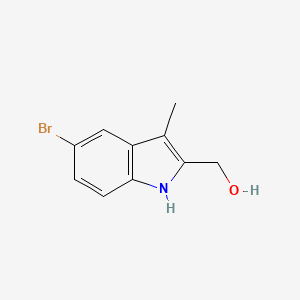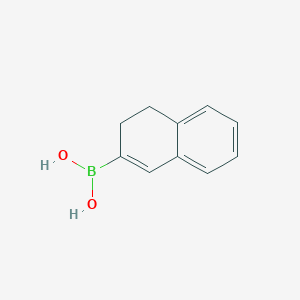
(3,4-二氢萘-2-基)硼酸
描述
“(3,4-Dihydronaphthalen-2-yl)boronic acid” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical properties . They are considered Lewis acids, having a pKa value of 4–10 . The specific physical and chemical properties of “(3,4-Dihydronaphthalen-2-yl)boronic acid” are not detailed in the retrieved sources.科学研究应用
有机催化
- 不对称合成:(3,4-二氢萘-2-基)硼酸已用于不对称合成,特别是在二氢萘的高效不对称合成中。这一过程非常重要,因为它实现了优异的不对称诱导,而不需要锚定基团或金属催化剂,而这些基团或催化剂以前在这些反应中是必需的 (Qian 等人,2015 年)。
多环芳香族化合物的合成
- 角联多环芳香族化合物:该化合物在取代多环芳香族化合物的合成中发挥作用。例如,1-溴-3,4-二氢萘-2-甲醛与各种芳香硼酸的 Suzuki 偶联导致生成 1-(1,4-二甲氧基-3-甲基-2-萘基)-3,4-二氢萘-2-甲醛等化合物 (Pathak 等人,2004 年)。
药物化学
- 泛 RAR 激动剂合成:在药物化学中,(3,4-二氢萘-2-基)硼酸在设计和合成化合物作为潜在泛 RAR(视黄酸受体)激动剂方面发挥了重要作用。这涉及用硼酸酯和双键环的生物等排体修饰现有的泛 RAR 激动剂 (Das 等人,2012 年)。
硼酸应用
- 硼酸催化:硼酸,包括(3,4-二氢萘-2-基)硼酸,在化学中用途广泛,用于有机反应、分子识别和组装。其催化性能对于反应非常重要,例如羟肟酸与醌亚胺缩酮的 aza-Michael 加成 (Hashimoto 等人,2015 年)。
- 传感应用:硼酸与二醇和路易斯碱(如氟化物或氰化物阴离子)的相互作用使其在各种传感应用中很有用,从生物标记到治疗剂的开发 (Lacina 等人,2014 年)。
硼基纳米结构
- 树状纳米结构:该化合物在构建基于硼的巨环和树状聚合物方面至关重要,展示出显着的非对映选择性和形成用于树状纳米结构的功能化硼酸的能力 (Christinat 等人,2007 年)。
其他应用
- 荧光探针:某些衍生物,如 3-(1,4-二氧代-1,4-二氢萘-2-基-氨基)苯甲酸,显示出多种可调谐的荧光发射,可用于传感和成像应用 (Singh 等人,2017 年)。
作用机制
Target of Action
The primary target of the compound (3,4-Dihydronaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (3,4-Dihydronaphthalen-2-yl)boronic acid interacts with its targets through a process called transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (3,4-Dihydronaphthalen-2-yl)boronic acid affects the SM coupling reaction pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (3,4-Dihydronaphthalen-2-yl)boronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This allows for the creation of complex molecules, contributing to the synthesis of a wide range of chemical compounds .
生化分析
Biochemical Properties
(3,4-Dihydronaphthalen-2-yl)boronic acid plays a crucial role in biochemical reactions, primarily as a reagent in Suzuki–Miyaura coupling reactions. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The boronic acid group in (3,4-Dihydronaphthalen-2-yl)boronic acid interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling reaction .
In addition to its role in organic synthesis, (3,4-Dihydronaphthalen-2-yl)boronic acid has been shown to interact with various enzymes and proteins. For instance, it can inhibit the activity of certain proteases by forming reversible covalent bonds with the active site serine residues. This interaction can modulate the activity of these enzymes, making (3,4-Dihydronaphthalen-2-yl)boronic acid a potential candidate for the development of enzyme inhibitors .
Cellular Effects
The effects of (3,4-Dihydronaphthalen-2-yl)boronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, (3,4-Dihydronaphthalen-2-yl)boronic acid has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis.
Furthermore, (3,4-Dihydronaphthalen-2-yl)boronic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .
Molecular Mechanism
At the molecular level, (3,4-Dihydronaphthalen-2-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the boronic acid group can form a covalent bond with the hydroxyl group of serine residues in the active site of proteases, thereby inhibiting their activity .
Additionally, (3,4-Dihydronaphthalen-2-yl)boronic acid can interact with metal ions, such as zinc and magnesium, which are essential cofactors for many enzymes. By binding to these metal ions, (3,4-Dihydronaphthalen-2-yl)boronic acid can modulate the activity of metalloenzymes and influence various biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of (3,4-Dihydronaphthalen-2-yl)boronic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives .
Over time, the effects of (3,4-Dihydronaphthalen-2-yl)boronic acid on cellular function can change due to its degradation and the accumulation of its metabolites. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of (3,4-Dihydronaphthalen-2-yl)boronic acid in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cell signaling pathways without causing significant adverse effects . At high doses, (3,4-Dihydronaphthalen-2-yl)boronic acid can induce toxicity, leading to cellular damage and apoptosis .
Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having beneficial effects on enzyme inhibition and high doses causing toxic effects. These findings highlight the importance of optimizing the dosage of (3,4-Dihydronaphthalen-2-yl)boronic acid for therapeutic applications .
Metabolic Pathways
(3,4-Dihydronaphthalen-2-yl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels .
属性
IUPAC Name |
3,4-dihydronaphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMEYHPXJQPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623253 | |
| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521917-51-1 | |
| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

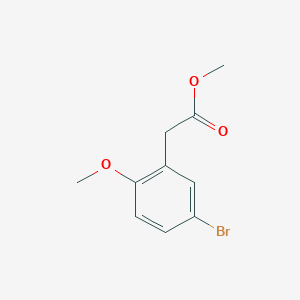
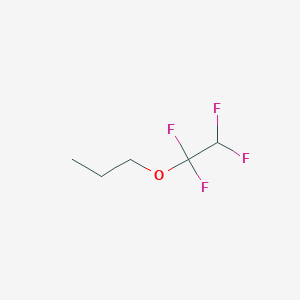
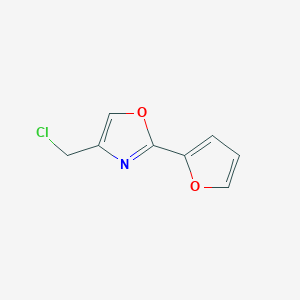
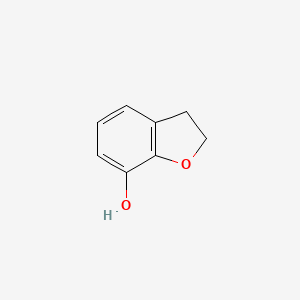
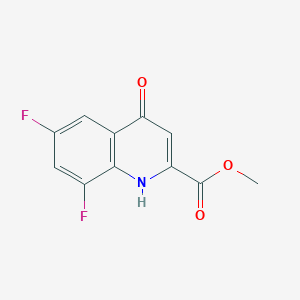
![2-[3-(Triphenyl-lambda~5~-phosphanylidene)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1370738.png)
